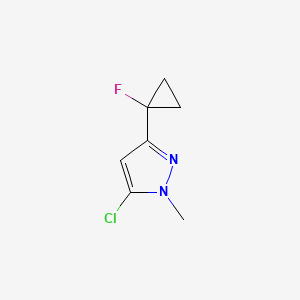
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a fluorocyclopropyl group at the 3rd position, and a methyl group at the 1st position of the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole typically involves multiple steps:
Formation of 1-fluorocyclopropyl methyl ketone: This intermediate can be synthesized by reacting 2-acetyl-2-chloro-4-butanolide with triethylamine and hydrogen fluoride.
Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrazole ring. This involves the reaction of the intermediate with hydrazine or substituted hydrazines under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fluorocyclopropyl group.
Cyclization and Ring-Opening: The pyrazole ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole: Lacks the chlorine atom at the 5th position.
5-Chloro-1-methyl-1H-pyrazole: Lacks the fluorocyclopropyl group at the 3rd position.
5-Chloro-3-(1-methylcyclopropyl)-1H-pyrazole: Contains a methylcyclopropyl group instead of a fluorocyclopropyl group.
Uniqueness
The presence of both the chlorine atom and the fluorocyclopropyl group in 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H8ClFN2 |
|---|---|
Peso molecular |
174.60 g/mol |
Nombre IUPAC |
5-chloro-3-(1-fluorocyclopropyl)-1-methylpyrazole |
InChI |
InChI=1S/C7H8ClFN2/c1-11-6(8)4-5(10-11)7(9)2-3-7/h4H,2-3H2,1H3 |
Clave InChI |
OMIGOUIOFWKZAV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2(CC2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


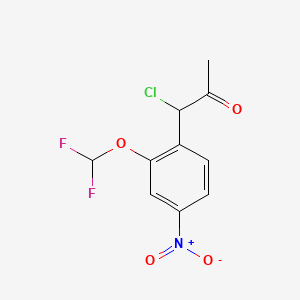
![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)
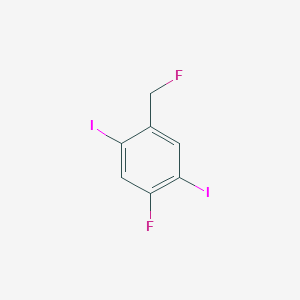

![5-[(2,6-Dichlorophenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14061993.png)
![[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14061999.png)
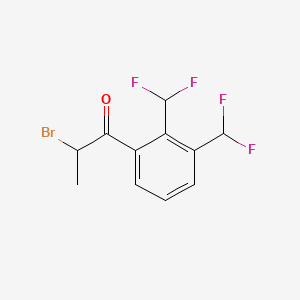
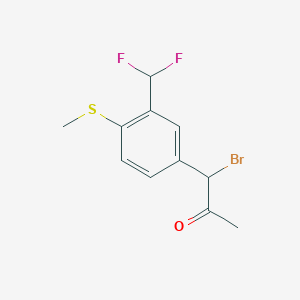
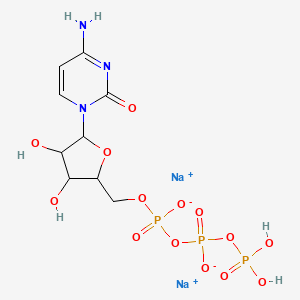
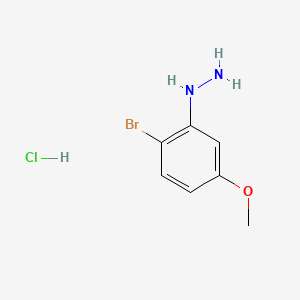
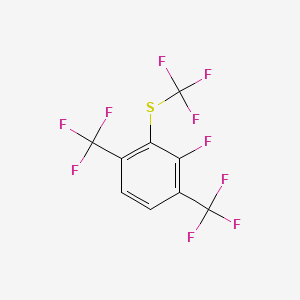
![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)


